molecular formula C12H18O3 B8716004 1-(4-(1-Ethoxyethoxy)phenyl)ethanol

1-(4-(1-Ethoxyethoxy)phenyl)ethanol

Cat. No.: B8716004
M. Wt: 210.27 g/mol
InChI Key: VZDCGVORAWCHEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(1-Ethoxyethoxy)phenyl)ethanol is a useful research compound. Its molecular formula is C12H18O3 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

1-[4-(1-ethoxyethoxy)phenyl]ethanol

InChI

InChI=1S/C12H18O3/c1-4-14-10(3)15-12-7-5-11(6-8-12)9(2)13/h5-10,13H,4H2,1-3H3

InChI Key

VZDCGVORAWCHEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OC1=CC=C(C=C1)C(C)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In 210 ml of 1N ethanol solution of potassium hydroxide was dissolved 28 g (0.1 mole) of the R-form of 1-(4-(1-ethoxyethoxy)phenyl)ethyl butyrate obtained in Example 2 (i), (ii) or (iii), the mixture was reacted at room temperature over night, and the reaction mixture was concentrated under reduced pressure To the residue was added 200 ml of ether, and it was washed with 2N aqueous solution of sodium hydroxide 2 times and then with water 3 times. The resulting ether layer was dried with anhydrous magnesium sulfate and ether was distilled under reduced pressure. The residue was purified by silica gel chromatography (ethyl acetate/n-hexane=1/4) to give 18.9 g of R-form of 1-(4-(1-ethoxyethyoxy)phenyl)ethanol (yield: 90%).
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1-(4-(1-ethoxyethoxy)phenyl)ethyl butyrate
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Synthesis routes and methods II

Procedure details

To 120 ml of anhydrous diethyl ether was added 21 g (0.1 mole) of 1-(4-(1-ethoxyethoxy)phenyl)ethanol, 22.4 g (0.1 mole) of 2,2,2-trichloroethyl butyrate and 25.2 g of Lipase P (commercially available from Amano Seiyaku Kabushiki Kaisha) and the mixture was reacted with stirring at 25° C. for 90 hours. The reaction mixture was filtered by suction to remove Lipase P, the filtrate was concentrated and the concentrate was then purified by silica gel chromatography [ethyl acetate/n-hexane=1/4 by volume (hereinafter the same)] to give 9.6 g of S-form of 1-(4-(1-ethoxyethoxy)phenyl)ethanol (yield: 91%) and 13.0 g of R-form of 1-(4-(1-ethoxyethoxy)phenyl)ethyl butyrate (yield: 93%).
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21 g
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22.4 g
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120 mL
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